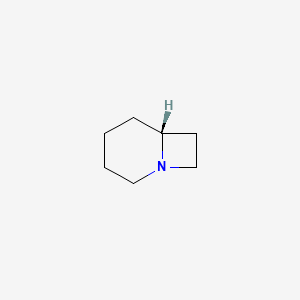
1-Azabicyclo(4.2.0)octane, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo(4.2.0)octane, (R)-, also known as 1-Azabicyclo(4.2.0)octane, (R)-, is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azabicyclo(4.2.0)octane, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azabicyclo(4.2.0)octane, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Applications
1-Azabicyclo(4.2.0)octane has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various disorders.
Pharmacological Properties
-
Gastrointestinal Peptide Modulation
Research has indicated that certain derivatives of 1-Azabicyclo(4.2.0)octane can act as modulators of GLP-1 receptors, which are crucial in regulating glucose metabolism and appetite control. This positions them as promising candidates for diabetes treatment and obesity management . -
Neuropharmacological Effects
The compound's derivatives have shown interactions with neuronal nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia . The ability to penetrate the blood-brain barrier enhances their therapeutic profile.
Case Studies
-
Polymer Applications
A study highlighted the synthesis of poly(1-Azabicyclo(4.2.0)octane) as a carrier for biological macromolecules like peptides and proteins. The synthesized polymers demonstrated water solubility and biocompatibility, making them suitable for drug delivery systems . -
Analgesic Activity
Research on analogues of 1-Azabicyclo(4.2.0)octane has revealed significant analgesic properties, with some compounds exhibiting an effective dose (ED50) of 3.1 mg/kg in animal models. This suggests potential use in pain management therapies.
Table 1: Properties of 1-Azabicyclo(4.2.0)octane Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Polyconidine | Cationic polymer | Water-soluble; biocompatible |
| GLP-1 Modulator | Bicyclic structure | Potential for diabetes treatment |
| Analgesic Derivative | Hydroxy group | Significant analgesic activity (ED50 = 3.1 mg/kg) |
Table 2: Synthesis Techniques
| Synthesis Method | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for polymerization | Increased yield and efficiency |
| Cationic Ring-Opening Polymerization | A method to create polymers from cyclic monomers | Versatile applications in drug delivery |
Eigenschaften
CAS-Nummer |
35848-09-0 |
|---|---|
Molekularformel |
C7H13N |
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
(6R)-1-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H13N/c1-2-5-8-6-4-7(8)3-1/h7H,1-6H2/t7-/m1/s1 |
InChI-Schlüssel |
JTATVNVLVDZAGB-SSDOTTSWSA-N |
SMILES |
C1CCN2CCC2C1 |
Isomerische SMILES |
C1CCN2CC[C@H]2C1 |
Kanonische SMILES |
C1CCN2CCC2C1 |
Key on ui other cas no. |
35848-09-0 |
Synonyme |
conidine conidine oligomer-25 ammonium salt conidine polyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















